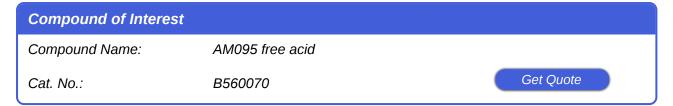


AM095 Free Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AM095** free acid, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document consolidates key chemical properties, biological activity, experimental protocols, and the associated signaling pathways, presented in a format tailored for scientific and research applications.

Core Compound Information

AM095 free acid is a small molecule inhibitor of the LPA1 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, most notably fibrosis. Its systematic investigation has provided valuable insights into the role of LPA1 signaling in disease.

Chemical and Physical Properties

The fundamental properties of **AM095 free acid** are summarized below.

Property	Value	Citation(s)
CAS Number	1228690-36-5	[1][2][3]
Molecular Formula	C27H24N2O5	[1][3]
Molecular Weight	456.49 g/mol	[1][2][3]



Biological Activity and Quantitative Data

AM095 is a potent and selective antagonist of the LPA1 receptor. Its inhibitory activity has been quantified across various in vitro functional assays.

In Vitro Potency

AM095 has demonstrated significant potency in inhibiting LPA1-mediated cellular responses in both human and murine systems.

Assay Type	Cell Line/System	Species	IC50 Value	Citation(s)
GTPγS Binding	CHO cells overexpressing LPA1	Human	0.98 μΜ	[4]
GTPyS Binding	CHO cells overexpressing LPA1	Mouse	0.73 μΜ	[4]
LPA-Induced Calcium Flux	CHO cells transfected with LPA1	Human	0.025 μΜ	[5]
LPA-Induced Calcium Flux	CHO cells transfected with LPA1	Mouse	0.023 μΜ	[5]
LPA-Driven Chemotaxis	Human A2058 melanoma cells	Human	233 nM	[4]
LPA-Driven Chemotaxis	CHO cells overexpressing LPA1	Mouse	778 nM	[4]

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability and a moderate half-life.

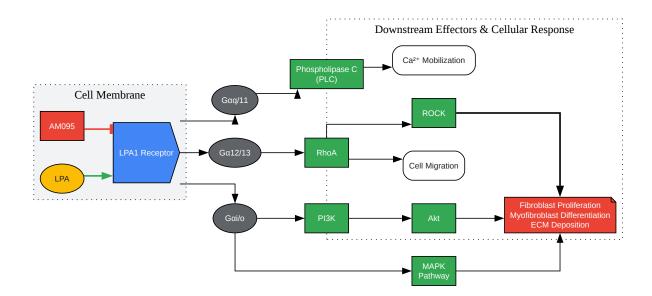


Species	Route	Dose (mg/kg)	C _{max} (µM)	T _{max} (hours)	t ₁ / ₂ (hours)	Oral Bioavail ability	Citation (s)
Rat	Oral	10	41	2	1.79	~100%	[5]
Rat	Intraveno us	2	12	0.25	1.79	N/A	[5]
Dog	Oral	5	21	0.25	1.5	~100%	[3][5]
Dog	Intraveno us	2	11	0.25	1.5	N/A	[3]

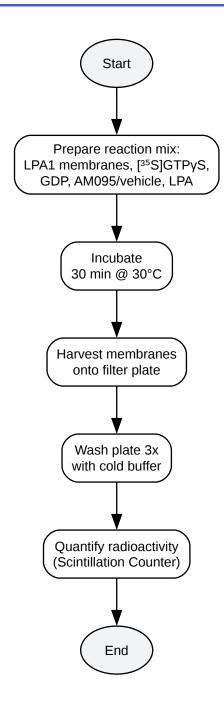
Signaling Pathways

AM095 exerts its effects by blocking the signaling cascades initiated by the binding of lysophosphatidic acid (LPA) to the LPA1 receptor. LPA1 is a G protein-coupled receptor that couples to multiple G α subunits, including G α i/o, G α q/11, and G α 12/13, leading to the activation of several downstream effector pathways critical in fibrotic diseases.









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